![molecular formula C11H16ClN3O2S B1399355 4-Chloro-2-(1-methanesulfonyl-piperidin-4-yl)-6-methyl-pyrimidine CAS No. 1316226-00-2](/img/structure/B1399355.png)
4-Chloro-2-(1-methanesulfonyl-piperidin-4-yl)-6-methyl-pyrimidine
Overview
Description
The compound is a derivative of diphenyl (piperidin-4-yl)methanol . These derivatives have been synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses .
Synthesis Analysis
The general synthetic method described earlier afforded a product obtained from diphenyl(piperidin-4-yl)methanol (9) (0.5 g, 1.77 mmol), 4-chloro-2-fluoro-benzenesulfonyl chloride (0.405 g, 1.77 mmol), and triethylamine (0.537 g) .
Scientific Research Applications
Structural Analysis and Molecular Interactions
The compound 4-Chloro-2-(1-methanesulfonyl-piperidin-4-yl)-6-methyl-pyrimidine, similar to related pyrimidine derivatives, exhibits interesting structural properties. For instance, benzene rings bridged by a sulfonamide group in certain pyrimidine derivatives show a significant tilt, and their molecular conformation is stabilized by weak intramolecular π–π stacking interactions. These structural features, including the conformation of piperidine rings and the interactions within the crystal lattice, are crucial for understanding the compound's behavior in various applications (Kumar et al., 2012).
Synthesis and Optimization
The synthesis processes of related pyrimidine derivatives often involve multi-step reactions with a focus on optimizing yields and green metrics. For instance, modifications in the synthesis of certain pyrimidine intermediates have led to improvements in atom economy and reduction in waste generation, showcasing the compound's role in the development of sustainable chemical processes (Gilbile et al., 2017).
Biological and Pharmacological Potential
Pyrimidine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, for instance, highlights the compound's relevance in pharmaceutical research. These derivatives are synthesized through reactions with various reagents, leading to compounds with potential therapeutic applications (Bassyouni & Fathalla, 2013).
Advanced Material Applications
The molecular structure and properties of pyrimidine derivatives make them candidates for applications in advanced materials, such as nonlinear optics (NLO). Studies involving density functional theory (DFT) and experimental analysis of thiopyrimidine derivatives reveal their potential in NLO applications, demonstrating the compound's relevance in fields like photonics and optoelectronics (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for cell proliferation by mtt assay , suggesting that they may target cellular processes involved in cell growth and division.
Mode of Action
It’s known that similar compounds have antiproliferative effects , which suggests that they may interact with their targets to inhibit cell growth and division.
Biochemical Pathways
Given its antiproliferative effects , it’s likely that it affects pathways related to cell growth and division.
Result of Action
Similar compounds have been identified as potent antiproliferative agents , suggesting that they may inhibit cell growth and division.
properties
IUPAC Name |
4-chloro-6-methyl-2-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-7-10(12)14-11(13-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCITVOIIXSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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